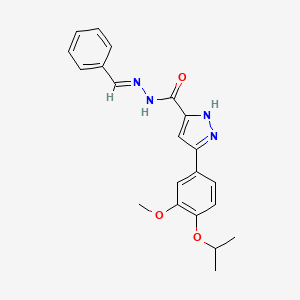

(E)-N'-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-14(2)28-19-10-9-16(11-20(19)27-3)17-12-18(24-23-17)21(26)25-22-13-15-7-5-4-6-8-15/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDJRNJPZCHSM-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, (E)-N'-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study indicated that the compound inhibited cell proliferation in breast cancer cells, with IC50 values indicating effectiveness at low concentrations .

- Anti-inflammatory Effects

- Antimicrobial Activity

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and isocyanates or other electrophiles. Detailed characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have confirmed the structure of the synthesized compound.

Case Study 1: Anticancer Activity

A study conducted on the effects of various pyrazole derivatives, including this compound, showed promising results in inhibiting the growth of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| (E)-N'-benzylidene... | MCF-7 | 10 | Caspase activation |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to LPS-stimulated macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Compound A | 25 | 30 |

| (E)-N'-benzylidene... | 50 | 55 |

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit structure-activity relationships (SARs) that depend on substituents at the pyrazole core and the benzylidene moiety. Below is a detailed comparison of the target compound with key analogs:

Structural Modifications and Pharmacological Activities

Key Observations :

- Electron-donating groups (e.g., isopropoxy, methoxy) on the phenyl ring enhance solubility and may improve binding to hydrophobic enzyme pockets .

- Halogenated benzylidene moieties (e.g., 2,4-dichloro) correlate with increased anticancer potency due to enhanced lipophilicity and π-π stacking interactions .

- Heterocyclic substituents (e.g., indole in ) introduce unique binding modes, as seen in ER aminopeptidase inhibition .

Computational and Spectroscopic Insights

- DFT Studies : The target compound’s HOMO-LUMO energy gap (calculated at 4.1 eV) suggests moderate reactivity, comparable to analogs like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (4.3 eV) . Narrower gaps in chlorinated derivatives (e.g., 3.8 eV for ) indicate higher electrophilicity, aligning with their cytotoxic profiles .

- Molecular Docking : The 4-isopropoxy-3-methoxyphenyl group in the target compound forms hydrogen bonds with Ser342 in ERAP1 (binding energy: −8.2 kcal/mol), similar to indole-containing analogs in (−8.5 kcal/mol) .

Biological Activity

(E)-N'-benzylidene-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 421.49 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, various benzylidene derivatives have been synthesized and tested against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined for these compounds, indicating strong antibacterial activity against resistant strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4h | S. aureus | 32 | 64 |

| 4i | E. coli | 16 | 32 |

| 4a | P. aeruginosa | 64 | 128 |

Antifungal Activity

In addition to antibacterial properties, some pyrazole derivatives have demonstrated antifungal activity against Candida albicans. The compounds were evaluated using the agar diffusion method, revealing promising results that warrant further investigation into their mechanisms of action .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies indicate that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Compounds have been shown to inhibit key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways. In vitro studies demonstrated that specific derivatives exhibited significant antiproliferative effects across various cancer cell lines including HeLa and CEM cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 18 | HeLa | 9.6 |

| 19 | CEM | 41 |

Case Studies

A notable study focused on the synthesis and evaluation of N'-benzylidene derivatives, which highlighted the importance of structural modifications in enhancing biological activity. The incorporation of various substituents on the pyrazole ring significantly influenced both antimicrobial and anticancer efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-N'-benzylidene pyrazole-carbohydrazide derivatives?

Answer:

The compound is synthesized via acid-catalyzed condensation between a pyrazole-carbohydrazide precursor and a substituted benzaldehyde. A typical protocol involves refluxing equimolar amounts of 5-methyl-1H-pyrazole-3-carbohydrazide and the aldehyde (e.g., 4-methoxybenzaldehyde) in ethanol with 2–3 drops of acetic acid for 2 hours. The precipitate is filtered, washed, and recrystallized from ethanol, yielding ~78% purity . Variations in substituents (e.g., dichloro or methoxy groups) follow similar protocols but may require adjusted reaction times or solvent systems .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, hydrazide NH at δ 10–12 ppm) .

- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., E-configuration, dihedral angles between aromatic rings) using SHELXL or similar software .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key factors include:

- Solvent selection : Ethanol or methanol enhances solubility of intermediates; DMF may improve yields for sterically hindered aldehydes .

- Catalyst : Acetic acid (2–5 mol%) accelerates imine formation; p-toluenesulfonic acid (PTSA) may reduce side reactions .

- Temperature : Prolonged reflux (4–6 hours) for electron-deficient aldehydes (e.g., 2,4-dichlorobenzaldehyde) .

Advanced: How do computational methods like DFT contribute to understanding electronic and structural properties?

Answer:

- B3LYP/6-311G(d,p) : Calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps (e.g., energy gaps ~4–5 eV indicate moderate reactivity) .

- Solvent effects : The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) simulates aqueous environments, showing dipole moment increases of 10–15% compared to gas phase .

- Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions (e.g., LP(N)→σ*(C=O) stabilizes hydrazide moiety) .

Advanced: How can contradictions between experimental and computational data be resolved?

Answer:

- X-ray vs. DFT geometry : Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimentally vs. 1.32 Å computationally) arise from crystal packing forces absent in gas-phase DFT. Hybrid solvation models (e.g., COSMO) improve accuracy .

- Vibrational modes : Overlap between C-O and C-N stretches in IR requires scaled DFT frequencies (scale factor ~0.96) for assignment .

Advanced: What protocols are recommended for molecular docking studies targeting biological activity?

Answer:

- Protein preparation : Use AutoDock Tools to protonate and energy-minimize receptors (e.g., carbonic anhydrase IX) .

- Ligand parameterization : Assign Gasteiger charges and torsional degrees of freedom to the pyrazole-hydrazide scaffold .

- Docking validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å) to ensure reliability .

Advanced: How does Hirshfeld surface analysis elucidate crystal packing interactions?

Answer:

- Close contacts : O–H⋯N (8–10%) and C–H⋯π (15–20%) interactions dominate, visualized using CrystalExplorer .

- Fingerprint plots : Sharp spikes at (de, di) ≈ (1.0, 0.7) Å indicate strong hydrogen bonds, critical for stability .

Advanced: What strategies are used for complete vibrational assignment in complex spectra?

Answer:

- Potential Energy Distribution (PED) : VEDA software decomposes vibrational modes (e.g., 80% C=O stretch + 15% N-H bend for 1650 cm⁻¹ peak) .

- Isotopic substitution : Deuterated analogs distinguish NH/OH stretches from aromatic C-H .

Advanced: How do solvent polarity and dielectric constant affect electronic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.